21-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-19-oxo-3,6,9,12,15-pentaoxa-18-azahenicosanoic acid
Overview
Description
21-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-19-oxo-3,6,9,12,15-pentaoxa-18-azahenicosanoic acid is a complex organic compound characterized by its multiple ethoxy groups and a terminal acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 21-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-19-oxo-3,6,9,12,15-pentaoxa-18-azahenicosanoic acid typically involves a multi-step process The initial step often includes the protection of functional groups to prevent unwanted reactions Subsequent steps involve the sequential addition of ethoxy groups through etherification reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
21-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-19-oxo-3,6,9,12,15-pentaoxa-18-azahenicosanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
21-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-19-oxo-3,6,9,12,15-pentaoxa-18-azahenicosanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 21-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-19-oxo-3,6,9,12,15-pentaoxa-18-azahenicosanoic acid exerts its effects involves its interaction with specific molecular targets. The ethoxy groups facilitate its solubility and transport within biological systems, while the acetic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-[2-[2-[2-[2-[3-(2,5-Dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
- 2-[2-[2-[2-[2-[2-[3-(2,5-Dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoic acid
Uniqueness
21-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-19-oxo-3,6,9,12,15-pentaoxa-18-azahenicosanoic acid is unique due to its specific arrangement of ethoxy groups and the presence of an acetic acid moiety. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O10/c22-16(3-5-21-17(23)1-2-18(21)24)20-4-6-27-7-8-28-9-10-29-11-12-30-13-14-31-15-19(25)26/h1-2H,3-15H2,(H,20,22)(H,25,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEMHPMRFWZRHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701118190 | |
Record name | 21-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-19-oxo-3,6,9,12,15-pentaoxa-18-azaheneicosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701118190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151225-46-6 | |
Record name | 21-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-19-oxo-3,6,9,12,15-pentaoxa-18-azaheneicosanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151225-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 21-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-19-oxo-3,6,9,12,15-pentaoxa-18-azaheneicosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701118190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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